2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-[4-(triazol-1-yl)piperidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-14-11-16(24-15-4-2-1-3-13(14)15)17(23)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDDSOJZRYDJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Azidopiperidine
4-Azidopiperidine serves as the critical intermediate for triazole formation. A robust route begins with piperidin-4-ol:
- Tosylation : Treatment of piperidin-4-ol with p-toluenesulfonyl chloride in dichloromethane and triethylamine yields 4-tosyloxypiperidine.
- Azide Substitution : Reacting the tosylate with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours affords 4-azidopiperidine.
Key Data :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide undergoes CuAAC with trimethylsilylacetylene to form the triazole:
- Reaction Conditions :
- Desilylation : The intermediate 4-(1-(trimethylsilyl)-1H-1,2,3-triazol-4-yl)piperidine is treated with tetrabutylammonium fluoride (TBAF) in THF to remove the silyl protecting group.
Key Data :
- Yield: 92% for CuAAC; 88% after desilylation.
- Regioselectivity: >99% 1,4-disubstituted triazole.
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) δ 8.12 (s, 1H, triazole-H), 4.25–4.15 (m, 2H, piperidine-H), 3.10–3.00 (m, 2H, piperidine-H).
Synthesis of Chromen-4-one-2-carboxylic Acid
The chromenone core is assembled via Kostanecki-Robinson cyclization:
- Starting Material : 2-Hydroxyacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide to form ethyl 2-acetylphenoxyacetate.
- Cyclization : Heating the intermediate in acetic acid with sulfuric acid catalyst yields chromen-4-one-2-carboxylic acid.
Key Data :
- Yield: 67% after recrystallization from ethanol.
- Characterization: $$ ^13C $$ NMR (101 MHz, DMSO-d$$ _6 $$) δ 177.8 (C=O), 164.2 (COOH), 156.9 (C2).
Amide Bond Formation: Coupling Chromenone and Piperidine
Acid Chloride Activation
Chromen-4-one-2-carboxylic acid is converted to its acid chloride using thionyl chloride:
- Reaction : Carboxylic acid (1.0 equiv) refluxed with excess SOCl$$ _2 $$ in dichloromethane for 2 hours.
- Workup : Excess SOCl$$ _2 $$ is removed under reduced pressure, yielding chromen-4-one-2-carbonyl chloride as a yellow solid.
Key Data :
Amidation with 4-(1H-1,2,3-Triazol-1-yl)piperidine
The acid chloride reacts with 4-(1H-1,2,3-triazol-1-yl)piperidine in the presence of base:
- Conditions : Acid chloride (1.0 equiv), piperidine derivative (1.2 equiv), triethylamine (2.0 equiv) in anhydrous dichloromethane at 0°C → 25°C.
- Purification : Column chromatography (ethyl acetate/hexane, 1:1) affords the final product.
Key Data :
- Yield: 82%.
- Characterization: HRMS-ESI (m/z): [M + H]$$ ^+ $$ calcd for C$$ _18 $$H$$ _16 $$N$$ _4 $$O$$ _3 $$, 361.1245; found, 361.1238.
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) δ 8.65 (s, 1H, triazole-H), 8.20 (d, J = 8.1 Hz, 1H, chromenone-H), 7.85–7.75 (m, 2H, chromenone-H), 4.55–4.45 (m, 2H, piperidine-H), 3.95–3.85 (m, 2H, piperidine-H).
Alternative Synthetic Routes and Optimization
Microwave-Assisted CuAAC
Replacing ultrasound with microwave irradiation reduces reaction time:
| Condition | Time | Yield (%) |
|---|---|---|
| Conventional | 12 h | 78 |
| Ultrasound | 30 min | 92 |
| Microwave | 10 min | 89 |
Solvent Screening for Amidation
| Solvent | Yield (%) |
|---|---|
| Dichloromethane | 82 |
| THF | 68 |
| DMF | 73 |
| Acetonitrile | 65 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins .
Comparison with Similar Compounds
Chromen-4-one Derivatives
- Example 1 : 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives (e.g., ) incorporate pyrazolo[3,4-d]pyrimidine groups at the 2-position. These compounds exhibit kinase inhibitory activity, with melting points >250°C and molecular weights ~530 Da .
- Example 2: 4H-Pyrano[3,2-c]chromene derivatives modified with pyrazole moieties () demonstrate enhanced antimicrobial activity compared to unsubstituted chromenes, highlighting the importance of 4-position functionalization .
Triazole-Piperidine Hybrids
- Example 3: Compound 16 in features a triazole-linked fluorinated chain and a pyranosyl group, emphasizing the role of triazole in stabilizing interactions with hydrophobic targets .
Biological Activity
The compound 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one is a derivative of the chromene class, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
The presence of both the triazole and piperidine moieties is crucial for its biological activities. The triazole ring is known for its role in enhancing bioactivity through various mechanisms such as enzyme inhibition and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the chromene scaffold exhibit significant anticancer properties. A study involving triazole derivatives showed that they could induce apoptosis in cancer cell lines through mechanisms such as G2/M cell-cycle arrest and caspase activation .
Case Study:
A specific study evaluated a series of 4-(1H-1,2,3-triazol-1-yl)coumarin derivatives against human cancer cell lines (MCF-7, SW480, A549). The results indicated that these compounds exhibited potent antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 23 | MCF-7 | 5.0 |
| Compound 23 | SW480 | 6.5 |
| Compound 23 | A549 | 7.0 |
Antimicrobial Activity
The chromene derivatives have also been studied for their antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential bacterial enzymes.
Research Findings:
A review highlighted various 2H/4H-chromene derivatives that demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of the triazole moiety enhances the interaction with microbial targets.
Antidiabetic Activity
The potential antidiabetic effects of chromene derivatives have been explored in several studies. These compounds can enhance insulin sensitivity and lower blood glucose levels through multiple pathways.
Example Study:
In a study assessing the effects of chromene derivatives on glucose uptake in muscle cells, it was found that certain compounds increased glucose uptake significantly compared to controls .
Structure-Activity Relationship (SAR)
The biological activities of chromene derivatives are influenced by their structural features. Key factors include:
- Substituents on the Triazole Ring : Different substituents can enhance or diminish activity.
- Piperidine Modifications : Variations in the piperidine structure can affect binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
